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4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline
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Overview
Description
4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline is an organic compound with the molecular formula C13H16ClN and a molecular weight of 221.73 g/mol . This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclohex-3-en-1-ylmethyl group attached to the nitrogen atom of the aniline moiety . It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with cyclohex-3-en-1-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product . Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(cyclohexylmethyl)aniline: Similar structure but with a saturated cyclohexyl group instead of the cyclohex-3-en-1-yl group.
4-chloro-N-(cyclohex-2-en-1-ylmethyl)aniline: Similar structure but with a different position of the double bond in the cyclohexyl group.
4-chloro-N-(cyclohex-4-en-1-ylmethyl)aniline: Similar structure but with the double bond at a different position in the cyclohexyl group.
Uniqueness
4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline is unique due to the specific position of the double bond in the cyclohexyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline is an organic compound with the molecular formula C13H16ClN and a molecular weight of approximately 221.73 g/mol. This compound is characterized by a chloro group attached to a benzene ring and a cyclohex-3-en-1-ylmethyl group linked to the nitrogen atom. Its unique structure contributes to its potential biological activity, which has been the subject of various studies in medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with biomolecules. Key areas of interest include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding : It has potential activity against various receptors, making it a candidate for drug development.
The mechanism of action for this compound involves:
- Binding to Target Proteins : The compound's structural features allow it to bind selectively to certain proteins, influencing their activity.
- Alteration of Biological Pathways : By interacting with enzymes and receptors, it can lead to changes in signaling pathways, which may result in therapeutic effects.
Case Studies
- Antimicrobial Activity : Studies have shown that derivatives of aniline compounds, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Properties : In vitro assays indicated that certain derivatives displayed greater anti-inflammatory activity than curcumin, suggesting potential applications in treating inflammatory diseases .
- Calcium Channel Blockade : Similar compounds have been identified as calcium channel blockers, with implications for treating conditions like stroke and pain management . While specific data on this compound is limited, its structural similarities suggest it may possess analogous properties.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Chloro-N-(cyclohexylmethyl)aniline | Contains a saturated cyclohexyl group | Less reactivity compared to its unsaturated counterpart |
4-Chloro-N-(cyclohex-2-en-1-ylmethyl)aniline | Different position of the double bond | Altered reactivity due to unsaturation |
4-Chloro-N-(cyclohex-4-en-1-ylmethyl)aniline | Double bond positioned differently | Varies in binding affinity and biological activity |
This table highlights the structural differences among related compounds and their potential implications for biological activity.
Properties
Molecular Formula |
C13H16ClN |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline |
InChI |
InChI=1S/C13H16ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-2,6-9,11,15H,3-5,10H2 |
InChI Key |
CKWOQOKOZCNDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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